molecular formula C13H16N6O B12089144 4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide CAS No. 1206969-06-3

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide

Katalognummer: B12089144
CAS-Nummer: 1206969-06-3
Molekulargewicht: 272.31 g/mol
InChI-Schlüssel: QIDOWXIGWQEAIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide typically involves the reaction of 4-chloro-5-amino-6-(ethylamino)pyrimidine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-Amino-6-(methylamino)pyrimidin-4-ylamino)benzamide
  • 4-(5-Amino-6-(propylamino)pyrimidin-4-ylamino)benzamide

Uniqueness

4-(5-Amino-6-(ethylamino)pyrimidin-4-ylamino)benzamide is unique due to its specific structural features, such as the ethylamino group attached to the pyrimidine ring. This structural uniqueness may contribute to its distinct biological and chemical properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

1206969-06-3

Molekularformel

C13H16N6O

Molekulargewicht

272.31 g/mol

IUPAC-Name

4-[[5-amino-6-(ethylamino)pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C13H16N6O/c1-2-16-12-10(14)13(18-7-17-12)19-9-5-3-8(4-6-9)11(15)20/h3-7H,2,14H2,1H3,(H2,15,20)(H2,16,17,18,19)

InChI-Schlüssel

QIDOWXIGWQEAIU-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.